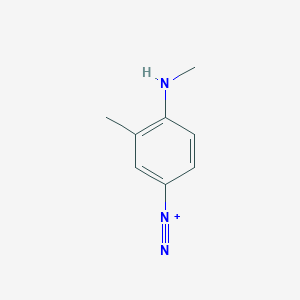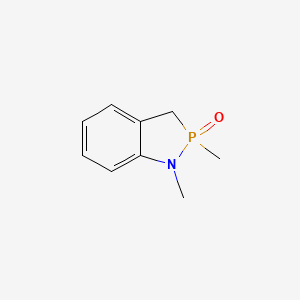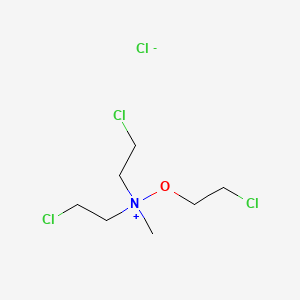
3-Methyl-4-(methylamino)benzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(methylamino)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are highly reactive and are used as intermediates in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-4-(methylamino)benzene-1-diazonium typically involves the diazotization of 3-Methyl-4-(methylamino)aniline. The process is as follows:
Starting Material: 3-Methyl-4-(methylamino)aniline.
Reagents: Sodium nitrite (NaNO₂) and a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The reaction proceeds as follows: [ \text{3-Methyl-4-(methylamino)aniline} + \text{NaNO₂} + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H₂O} ]
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to maintain the low temperature and control the reaction rate. The diazonium salt is often used immediately in subsequent reactions due to its instability.
化学反応の分析
Types of Reactions
3-Methyl-4-(methylamino)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) to replace the diazonium group with a halide or cyanide.
Azo Coupling: Reacting with phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products Formed
Aryl Halides: Formed via Sandmeyer reactions.
Azo Compounds: Formed via coupling reactions with phenols or aromatic amines.
科学的研究の応用
3-Methyl-4-(methylamino)benzene-1-diazonium is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: In the study of enzyme-catalyzed reactions involving diazonium compounds.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-4-(methylamino)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions due to the excellent leaving group ability of nitrogen gas (N₂). The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or coupling partners used.
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium: Another diazonium compound with a nitro group that affects its reactivity.
Uniqueness
3-Methyl-4-(methylamino)benzene-1-diazonium is unique due to the presence of both a methyl group and a methylamino group on the aromatic ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
91259-29-9 |
|---|---|
分子式 |
C8H10N3+ |
分子量 |
148.19 g/mol |
IUPAC名 |
3-methyl-4-(methylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3/c1-6-5-7(11-9)3-4-8(6)10-2/h3-5,10H,1-2H3/q+1 |
InChIキー |
OMLDVCZVGLONGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+]#N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)



